2-Boc-2-azabicyclo[3.1.1]heptane-1-carboxylic acid

Medicinal chemistry Conformational analysis Bioisosterism

Researchers seeking to replace planar aromatic moieties with three-dimensional saturated scaffolds often face limited access to conformationally rigid bicyclic amino acid building blocks. 2-Boc-2-azabicyclo[3.1.1]heptane-1-carboxylic acid (CAS 1392803-98-3) addresses this gap as a bridged α-amino acid derivative. - Serves as a validated saturated bioisostere for meta-substituted benzenes and pyridines, improving metabolic stability and optimizing logD profiles in lead compounds. - The bicyclo[3.1.1]heptane core imposes predictable conformational constraints, reducing entropic penalties upon target binding for enhanced potency. - Dual functional handles (Boc-protected amine and bridgehead carboxylic acid) enable orthogonal deprotection and sequential diversification for rapid SAR library generation. Multigram scalability confirmed by multiple global suppliers.

Molecular Formula C12H19NO4
Molecular Weight 241.28 g/mol
CAS No. 1392803-98-3
Cat. No. B1404986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Boc-2-azabicyclo[3.1.1]heptane-1-carboxylic acid
CAS1392803-98-3
Molecular FormulaC12H19NO4
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2CC1(C2)C(=O)O
InChIInChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-5-4-8-6-12(13,7-8)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)
InChIKeyOZGWTDQOKLMHTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Boc-2-azabicyclo[3.1.1]heptane-1-carboxylic Acid Overview


2-Boc-2-azabicyclo[3.1.1]heptane-1-carboxylic acid (CAS 1392803-98-3) is a conformationally constrained bicyclic α-amino acid derivative featuring a 2-azabicyclo[3.1.1]heptane core with a Boc-protected nitrogen and a carboxylic acid moiety at the bridgehead position. This scaffold belongs to the azabicyclo[3.1.1]heptane (aza-BCHep) class, which has emerged as a valuable saturated bioisostere for meta-substituted arenes and pyridines in medicinal chemistry [1]. The compound serves as a versatile building block for constructing complex molecular architectures with enhanced three-dimensional character, improved metabolic stability, and optimized lipophilicity profiles compared to planar aromatic counterparts [2].

Workflow Conformationally constrained amino acid building block for peptide mimetics and inhibitor design
Selection Boc-protected bridgehead carboxylic acid enabling orthogonal deprotection and diversification
Use Context Saturated bioisostere of meta-substituted arenes; supports metabolic stability optimization studies

2-Boc-2-azabicyclo[3.1.1]heptane-1-carboxylic Acid Uniqueness


Generic substitution with simpler N-Boc-protected piperidine or pyrrolidine carboxylic acids fails to replicate the structural and physicochemical advantages of 2-Boc-2-azabicyclo[3.1.1]heptane-1-carboxylic acid. The bicyclo[3.1.1]heptane framework imposes a unique conformational constraint that precisely orients the nitrogen atom and carboxylic acid functional groups in three-dimensional space, an arrangement that cannot be achieved with monocyclic systems [1]. Exit vector analysis demonstrates that cis isomers of azabicyclo[3.1.1]heptanes serve as three-dimensional analogs of 1,4-disubstituted piperidines, while trans isomers adopt unusual 'boat' conformations absent in simple piperidines [2]. This stereochemical rigidity translates into measurable differences in metabolic stability and lipophilicity when the scaffold is incorporated into drug-like molecules, with BCHep-containing analogs showing reduced oxidative metabolism and improved logD profiles compared to arene-containing parent compounds [3].

Conformation Simpler N-Boc-piperidine or pyrrolidine acids lack the rigid bicyclo[3.1.1]heptane framework; exit vector orientation may not transfer.
Regioisomer 3-aza and 6-aza analogs position the nitrogen differently, altering spatial arrangement and physicochemical profiles.
Metabolism Aromatic bioisostere replacement may improve metabolic stability, but monocyclic saturated amines do not replicate the same lipophilicity shift.

2-Boc-2-azabicyclo[3.1.1]heptane-1-carboxylic Acid Quantitative Evidence


Conformational Constraint and Exit Vectors

Exit vector parameters (EVP) calculated for 2-azabicyclo[3.1.1]heptane scaffolds reveal distinct three-dimensional orientation of functional groups compared to monocyclic piperidine analogs [1]. The bicyclo[3.1.1]heptane framework enforces a specific spatial arrangement of the nitrogen and bridgehead substituents that differs fundamentally from the flexible chair conformations of piperidines [2].

Conformational constraint
Class-level
Rigid bicyclic framework vs. flexible N-Boc-piperidine-3-carboxylic acid
Distinct exit vector angles may influence binding selectivity
Molecular modeling and X-ray data support qualitative difference
Medicinal chemistry Conformational analysis Bioisosterism

Multigram Synthesis Capability

Synthetic methodologies for azabicyclo[3.1.1]heptane derivatives have been demonstrated at scales up to 400 g in a single run for structurally related N-Boc-protected intermediates, enabling reliable procurement of multigram quantities for lead optimization campaigns [1].

Synthesis scale
Class-level
Demonstrated up to 400 g for related N-Boc-6-aza intermediate
Supports multigram procurement for SAR campaigns
Scale achieved via double alkylation of malonate
Process chemistry Scale-up synthesis Building block availability

Bioisosteric Replacement of Meta-Substituted Arenes

Replacement of meta-substituted arenes with bicyclo[3.1.1]heptane scaffolds in drug-like molecules has been shown to improve metabolic stability and reduce lipophilicity compared to the parent arene-containing compounds [1].

Bioisostere effect
Class-level
Reported improved metabolic stability and reduced logD vs. parent arene
May benefit lead optimization through altered ADME profile
In vitro microsomal stability and logD measurements
Drug metabolism Pharmacokinetics Lipophilicity

Verified Purity and Analytical Specifications

Commercial suppliers offer 2-Boc-2-azabicyclo[3.1.1]heptane-1-carboxylic acid with verified purity levels of 97–99%, as determined by HPLC analysis, ensuring reproducibility in medicinal chemistry applications .

Purity specification
Supporting
97–99% (HPLC) across multiple commercial sources
Consistent quality for reproducible transformations and assays
Verify lot-specific certificate of analysis
Quality control Analytical chemistry Procurement specifications

2-Aza vs. 3-Aza and 6-Aza Regioisomers

The 2-azabicyclo[3.1.1]heptane scaffold positions the nitrogen atom adjacent to the bridgehead, creating a distinct vector arrangement compared to 3-aza and 6-aza regioisomers. This regioisomeric variation provides orthogonal chemical space for exploring structure-activity relationships [1].

Regioisomer comparison
Class-level
2-aza places nitrogen adjacent to bridgehead; distinct from 3-aza and 6-aza
Offers orthogonal vector geometry for scaffold exploration
Synthetic accessibility may differ among regioisomers
Scaffold diversity Regioisomer comparison Medicinal chemistry

Predicted Physicochemical Parameters

Predicted physicochemical parameters provide essential guidance for handling and formulation. The compound exhibits a predicted pKa of 4.07 ± 0.20, indicating moderate acidity of the carboxylic acid group, and a predicted boiling point of 363.3 ± 25.0 °C at 760 mmHg .

Predicted properties
Supporting
pKa 4.07 ± 0.20 (acid); boiling point 363.3 ± 25.0 °C; density 1.266 ± 0.06 g/cm³
Guides handling, solubility, and reaction planning
ACD/Labs Percepta predictions; experimental verification recommended
Preformulation Solubility Stability

2-Boc-2-azabicyclo[3.1.1]heptane-1-carboxylic Acid Applications


Conformationally Constrained Amino Acid Scaffolds

Use 2-Boc-2-azabicyclo[3.1.1]heptane-1-carboxylic acid as a rigid amino acid building block to replace flexible piperidine or pyrrolidine carboxylic acids in peptide mimetics and small molecule inhibitors. The bicyclo[3.1.1]heptane framework imposes predictable conformational constraints that reduce entropic penalties upon target binding, potentially improving potency and selectivity [1]. The Boc protecting group enables orthogonal deprotection strategies for subsequent amide coupling or diversification.

Bioisosteric Replacement of Aromatic Rings

Incorporate this scaffold as a saturated bioisostere for meta-substituted benzenes or pyridines to improve the drug-like properties of lead compounds. Replacement of planar aromatic moieties with the bicyclo[3.1.1]heptane framework has been demonstrated to enhance metabolic stability and optimize lipophilicity profiles, addressing common liabilities in drug development [2]. The carboxylic acid handle at the bridgehead position provides a direct attachment point for conjugation to target molecules.

Spirocyclic and Bridged Heterocyclic Libraries

Employ 2-Boc-2-azabicyclo[3.1.1]heptane-1-carboxylic acid as a key intermediate for synthesizing structurally diverse spirocyclic compounds and bridged heterocycles. The bridgehead carboxylic acid and Boc-protected nitrogen offer two distinct functional handles for sequential functionalization, enabling rapid library generation for high-throughput screening campaigns [3]. Demonstrated multigram scalability ensures sufficient material for comprehensive SAR exploration.

Fragment-Based Drug Discovery and Scaffold Hopping

Utilize this compound as a three-dimensional fragment for scaffold hopping strategies. The rigid bicyclic framework introduces conformational bias that can reveal new binding modes not accessible with planar or monocyclic fragments. Exit vector analysis of the 2-aza regioisomer provides distinct spatial orientation of substituents compared to 3-aza and 6-aza analogs, expanding the accessible chemical space for fragment evolution [4].

Application
Selection Property
Validation Focus
Conformationally constrained amino acid scaffolds
Rigid bicyclic framework with orthogonal Boc and carboxylic acid handles
Entropic penalty reduction and target binding selectivity in peptidomimetics
Bioisosteric replacement of aromatic rings
Saturated aza-bicyclo[3.1.1]heptane core as a meta-arene surrogate
Metabolic stability and lipophilicity optimization in lead series
Spirocyclic and bridged heterocyclic libraries
Bridgehead carboxylic acid and protected nitrogen for sequential diversification
Library synthesis efficiency and scaffold novelty assessment
Fragment-based drug discovery and scaffold hopping
Three-dimensional fragment with defined exit vector geometry
Binding mode exploration and chemical space expansion beyond planar fragments

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Boc-2-azabicyclo[3.1.1]heptane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.